molecular formula C10H3BrClF2NO B13551154 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde

6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde

Cat. No.: B13551154
M. Wt: 306.49 g/mol
InChI Key: HSRICQKADVUXFS-UHFFFAOYSA-N
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Description

6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is a quinoline derivative characterized by the presence of bromine, chlorine, and fluorine atoms on its quinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method includes the halogenation of quinoline derivatives followed by formylation to introduce the aldehyde group. The reaction conditions often involve the use of strong halogenating agents and catalysts to achieve the desired substitution pattern.

Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently.

Types of Reactions:

    Oxidation: The aldehyde group in this compound can undergo oxidation to form carboxylic acids.

    Reduction: The same aldehyde group can be reduced to form alcohols.

    Substitution: The halogen atoms (bromine, chlorine, and fluorine) on the quinoline ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to replace the halogen atoms.

Major Products:

    Oxidation: Formation of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carboxylic acid.

    Reduction: Formation of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-methanol.

    Substitution: Formation of various substituted quinoline derivatives depending on the nucleophile used.

Scientific Research Applications

6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is primarily determined by its ability to interact with various molecular targets. The presence of multiple halogen atoms enhances its reactivity and binding affinity to biological macromolecules. It can form covalent bonds with nucleophilic sites on proteins and enzymes, thereby modulating their activity and function.

Comparison with Similar Compounds

  • 6-Bromo-2-chloroquinoline-3-carbaldehyde
  • 5,7-Difluoroquinoline-3-carbaldehyde
  • 6-Bromo-5,7-difluoroquinoline

Comparison: 6-Bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde is unique due to the simultaneous presence of bromine, chlorine, and fluorine atoms on the quinoline ring. This combination of substituents imparts distinct electronic and steric properties, making it a valuable compound for specific synthetic and research applications. The presence of multiple halogens can enhance its reactivity and potential biological activity compared to similar compounds with fewer or different halogen substitutions.

Properties

Molecular Formula

C10H3BrClF2NO

Molecular Weight

306.49 g/mol

IUPAC Name

6-bromo-2-chloro-5,7-difluoroquinoline-3-carbaldehyde

InChI

InChI=1S/C10H3BrClF2NO/c11-8-6(13)2-7-5(9(8)14)1-4(3-16)10(12)15-7/h1-3H

InChI Key

HSRICQKADVUXFS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=NC2=CC(=C(C(=C21)F)Br)F)Cl)C=O

Origin of Product

United States

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